molecular formula C19H26ClFN2O B063911 N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride CAS No. 171261-19-1

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride

Cat. No. B063911
CAS RN: 171261-19-1
M. Wt: 352.9 g/mol
InChI Key: HRRXLHGWILFOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride, also known as A-412997, is a novel compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is a key target for pain management and addiction treatment. This compound has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Mechanism of Action

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which is associated with reward and pleasure. This compound has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. This compound has been shown to have a good safety profile and does not produce the side effects associated with traditional opioid drugs, such as respiratory depression and constipation.

Advantages and Limitations for Lab Experiments

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its potent analgesic effects, and its good safety profile. However, there are also some limitations to using this compound in lab experiments, such as its limited solubility in aqueous solutions and its high cost.

Future Directions

There are several potential future directions for research on N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for pain management and addiction treatment.

Synthesis Methods

The synthesis of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride involves a multistep process that starts with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione. This intermediate is then reacted with N-butyl-4-fluorobenzamide to form the desired product. The final compound is obtained as a monohydrochloride salt.

properties

CAS RN

171261-19-1

Molecular Formula

C19H26ClFN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C19H25FN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,12,16-17H,3-4,9-11,13H2,1-2H3;1H

InChI Key

HRRXLHGWILFOLX-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

synonyms

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benzamid e hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.